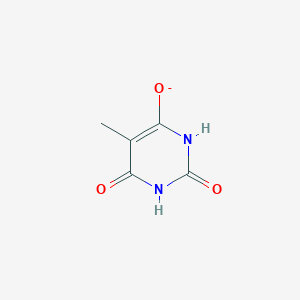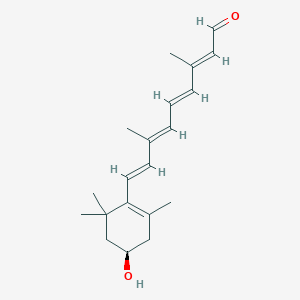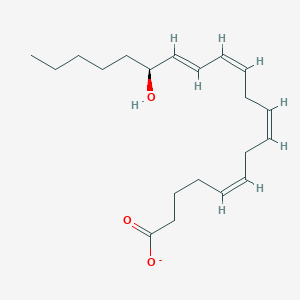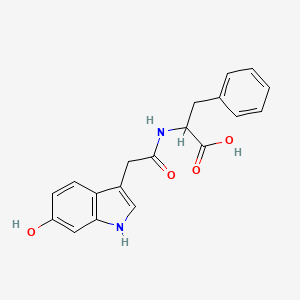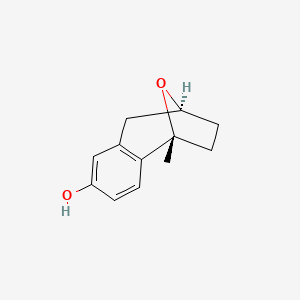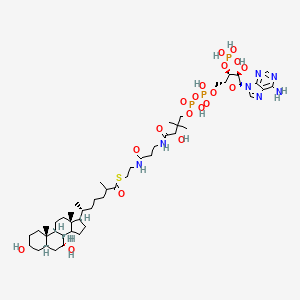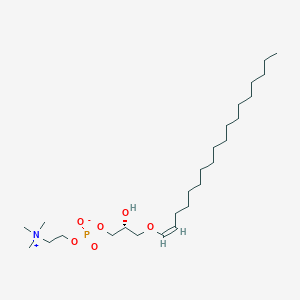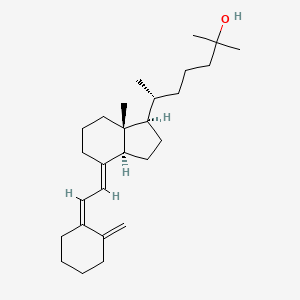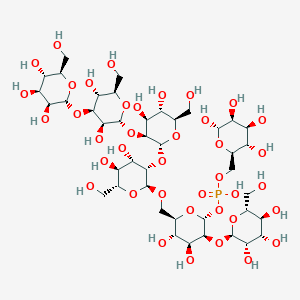
Daldinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daldinin B is a natural product found in Daldinia concentrica and Aspergillus ustus with data available.
Scientific Research Applications
Chemical Composition and Structural Analysis
- Daldinin B, along with other compounds such as Daldinin A and C, was identified in cultures of the ascomycete Daldinia concentrica. These compounds were elucidated using spectroscopic analysis and single-crystal X-ray diffraction (Shao et al., 2008).
Biological Activity
- Daldinin B was isolated from the EtOAc extract of the marine-derived fungus Aspergillus ustus 094102. The study focused on the cytotoxic effects of various compounds, including Daldinin B, on A549 and HL-60 cell lines (Lu et al., 2009).
Chemotaxonomy and Secondary Metabolites
- In a study focused on the ascomycete Hypoxylon fuscum, Daldinin B was identified among other compounds. The research highlighted the antioxidative activities and the chemosystematics of Hypoxylon (Quang et al., 2004).
Marine Fungi and Natural Products
- The research on the marine-derived fungus Penicillium glabrum glmu003 identified new compounds, including Daldinin B. The study highlighted the potential of marine fungi as sources of bioactive natural products (Zhang et al., 2021).
Synthetic Applications
- Studies have also explored the synthesis of Daldinin B and its derivatives. For instance, the total synthesis of Daldinin A, B, and C was achieved through strategies involving asymmetric transfer hydrogenation (Fang et al., 2016).
Taxonomy and Molecular Chemotaxonomy
- Daldinin B has been used as a marker in the chemotaxonomy of fungi, particularly in studies focusing on the genus Daldinia. It has contributed to understanding the chemical diversity and classification within this genus (Stadler et al., 2001).
properties
Product Name |
Daldinin B |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
JQSYFSJXMAPSHH-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1 |
Canonical SMILES |
CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1 |
synonyms |
daldinin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




